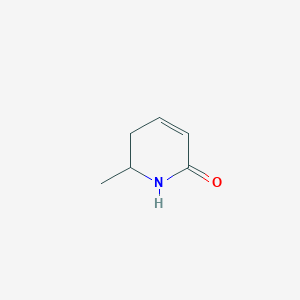

6-Methyl-5,6-dihydropyridin-2(1h)-one

Description

Structure

3D Structure

Properties

CAS No. |

6052-74-0 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

2-methyl-2,3-dihydro-1H-pyridin-6-one |

InChI |

InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h2,4-5H,3H2,1H3,(H,7,8) |

InChI Key |

PKDBCYDTRARLME-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=CC(=O)N1 |

Origin of Product |

United States |

Synthesis Methodologies for 6 Methyl 5,6 Dihydropyridin 2 1h One and Its Derivatives

Classical and Established Synthetic Routes

Established methods for the synthesis of the dihydropyridin-2(1H)-one core often involve the construction of a pyridin-2-one precursor followed by subsequent modification, or the direct formation of the dihydropyridinone ring through cyclization reactions.

Dimerization Reactions for Dihydropyridin-2(1H)-ylidene Scaffolds

While dimerization reactions are a known strategy for the synthesis of certain heterocyclic systems, their specific application to form dihydropyridin-2(1H)-ylidene scaffolds, particularly for 6-methyl substituted derivatives, is not extensively documented in classical literature as a primary synthetic route. Conceptually, such a reaction would involve the coupling of two suitable monomeric units to form the dimeric pyridinone scaffold. The feasibility of such a route would be highly dependent on the nature of the starting materials and the reaction conditions to control regioselectivity and achieve the desired dimeric structure.

Strategies Involving Pyridin-2-one Precursors

A common and well-established approach to 6-methyl-5,6-dihydropyridin-2(1H)-one involves the synthesis of a corresponding 6-methylpyridin-2-one, which can then be selectively reduced to the desired dihydropyridinone. Several methods exist for the synthesis of these pyridin-2-one precursors.

The diazotization of aminopicolines presents a viable route to pyridin-2-one derivatives. This process typically involves the treatment of an aminopicoline with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is often unstable and readily undergoes hydrolysis to yield the corresponding pyridin-2-one. For instance, the synthesis of 6-methyl-3-nitropyridin-2-one and 6-methyl-5-nitropyridin-2-one can be achieved through the diazotization of 2-amino-6-methyl-3-nitropyridine (B186383) and 2-amino-6-methyl-5-nitropyridine, respectively.

| Starting Material | Product | Reagents | Reference |

| 2-Amino-6-methyl-3-nitropyridine | 6-Methyl-3-nitropyridin-2-one | NaNO₂, H₂SO₄ | nih.gov |

| 2-Amino-6-methyl-5-nitropyridine | 6-Methyl-5-nitropyridin-2-one | NaNO₂, H₂SO₄ | nih.gov |

This table presents examples of diazotization reactions to form pyridin-2-one precursors.

The condensation and cyclization of dicarbonyl compounds with active methylene (B1212753) compounds like nitroacetamide is a powerful method for the synthesis of highly functionalized pyridin-2-ones. This approach, often a variation of the Guareschi-Thorpe reaction, allows for the construction of the pyridine (B92270) ring in a single step. For example, the reaction of acetylacetone (B45752) with nitroacetamide can be employed to synthesize 4,6-dimethyl-3-nitropyridin-2-one. This method is particularly useful for introducing specific substitution patterns on the pyridinone ring.

| Dicarbonyl Compound | Active Methylene Compound | Product | Reference |

| Acetylacetone | Nitroacetamide | 4,6-Dimethyl-3-nitropyridin-2-one | nih.gov |

This table illustrates the synthesis of a pyridin-2-one via cyclization of a dicarbonyl compound with nitroacetamide.

Another classical strategy involves the modification of existing pyridine rings. For instance, the synthesis of 4,6-dimethyl-5-nitropyridin-2-one can be accomplished in a two-step process starting from a Guareschi pyridine. This involves the nitration of the pre-formed pyridin-2-one ring, followed by hydrolysis to yield the desired product. This approach is advantageous when the starting pyridin-2-one is readily available.

| Starting Material | Reaction Steps | Final Product | Reference |

| Guareschi Pyridine | 1. Nitration 2. Hydrolysis | 4,6-Dimethyl-5-nitropyridin-2-one | nih.gov |

This table outlines a two-step synthesis of a nitropyridin-2-one involving nitration and hydrolysis.

Intramolecular Cyclization Reactions

More direct and often highly efficient methods for the synthesis of this compound and its derivatives involve intramolecular cyclization reactions. These methods construct the dihydropyridinone ring from an acyclic precursor in a single, ring-closing step.

A notable example is the intramolecular Wittig reaction. This approach involves the preparation of an N-(3-oxoalkyl)-chloroacetamide, which is then converted to a triphenylphosphonium salt. Treatment of this salt with a base induces an intramolecular Wittig cyclization to afford the 5,6-dihydropyridin-2(1H)-one. This method has been shown to be versatile and diastereospecific. For the synthesis of 6-methyl-4-phenyl-5,6-dihydropyridin-2(1H)-one, the corresponding N-(1-methyl-3-oxo-3-phenylpropyl)chloroacetamide is used as the precursor.

| Precursor | Product | Key Reagent | Yield | Reference |

| N-(1-Methyl-3-oxo-3-phenylpropyl)chloroacetamide triphenylphosphonium salt | 6-Methyl-4-phenyl-5,6-dihydropyridin-2(1H)-one | Sodium methoxide | High | researchgate.net |

This table provides an example of an intramolecular Wittig reaction for the synthesis of a this compound derivative.

Another powerful intramolecular cyclization strategy is the Knoevenagel condensation. This reaction can be used for the regioselective synthesis of 5,6-dihydropyridin-2(1H)-ones from a common precursor under acidic conditions. The reaction proceeds via an intramolecular condensation of an appropriately substituted amide, leading to the formation of the unsaturated lactam ring. The regioselectivity of the double bond formation can often be controlled by the reaction conditions.

| Precursor Type | Reaction | Product | Key Feature | Reference |

| Methyl 3-(alkyl(2-(1,3-dioxolan-2-yl)ethyl)amino)-3-oxopropanoate | Intramolecular Knoevenagel Condensation | 5,6-Dihydropyridin-2(1H)-one | Regioselective synthesis | beilstein-journals.org |

This table summarizes the use of intramolecular Knoevenagel condensation for the synthesis of 5,6-dihydropyridin-2(1H)-ones.

Knoevenagel Condensation for Regioselective Dihydropyridin-2(1H)-one Formation

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and has been effectively employed in the regioselective synthesis of dihydropyridin-2(1H)-ones. researchgate.netwikipedia.orgrsc.org This method typically involves the reaction of an active methylene compound with a carbonyl group, followed by cyclization. wikipedia.org

An intramolecular Knoevenagel condensation approach has been developed for the regioselective synthesis of 5,6- and 3,6-dihydropyridin-2(1H)-ones from a common precursor, methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)alkylamino)-3-oxopropanoate, under acidic conditions. researchgate.net The regioselectivity of the cyclization is dependent on the reaction conditions, such as the concentration of the acid and the temperature. researchgate.net This strategy provides a straightforward and environmentally friendly route to these unsaturated lactams. researchgate.net

The reaction proceeds through the formation of an α,β-unsaturated dicarbonyl intermediate, which then undergoes cyclization to form the dihydropyridinone ring. researchgate.net The choice of reaction conditions allows for the selective formation of either the 5,6- or 3,6-dihydropyridin-2(1H)-one isomer. researchgate.net

Table 1: Regioselective Synthesis of Dihydropyridin-2(1H)-ones via Intramolecular Knoevenagel Condensation researchgate.net

| Entry | Precursor | Acid Concentration | Temperature (°C) | Product(s) | Yield (%) |

| 1 | methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)(methyl)amino)-3-oxopropanoate | 1M HCl | RT | 5,6-dihydropyridin-2(1H)-one | 85 |

| 2 | methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)(benzyl)amino)-3-oxopropanoate | 1M HCl | RT | 5,6-dihydropyridin-2(1H)-one | 82 |

| 3 | methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)(methyl)amino)-3-oxopropanoate | 6M HCl | 60 | 3,6-dihydropyridin-2(1H)-one | 75 |

| 4 | methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)(benzyl)amino)-3-oxopropanoate | 6M HCl | 60 | 3,6-dihydropyridin-2(1H)-one | 78 |

Wittig Cyclization of N-(3-oxoalkyl)chloroacetamides

A versatile and diastereospecific method for the synthesis of 5,6-dihydropyridin-2(1H)-ones involves the intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)chloroacetamides. nih.govresearchgate.net This approach offers a high degree of control over the stereochemistry of the final product. nih.govresearchgate.net

The synthesis begins with the preparation of N-(3-oxoalkyl)chloroacetamides, which are then converted to their corresponding triphenylphosphonium salts by reaction with triphenylphosphine. nih.govresearchgate.net Treatment of these salts with a base, such as sodium methoxide, induces an intramolecular Wittig reaction, leading to the formation of the 5,6-dihydropyridin-2(1H)-one ring system in high yields. nih.govresearchgate.net This method is applicable to the synthesis of a variety of substituted dihydropyridinones, including bicyclic derivatives. nih.govresearchgate.net

The key step in this sequence is the intramolecular cyclization, which proceeds via a Wittig olefination reaction between the phosphonium (B103445) ylide and the ketone carbonyl group within the same molecule. nih.gov

Table 2: Synthesis of 5,6-Dihydropyridin-2(1H)-ones via Intramolecular Wittig Cyclization nih.govresearchgate.net

| Entry | Starting N-(3-oxoalkyl)chloroacetamide | Base | Product | Yield (%) |

| 1 | N-(1-phenyl-3-oxobutyl)chloroacetamide | NaOMe | 6-Methyl-4-phenyl-5,6-dihydropyridin-2(1H)-one | 85 |

| 2 | N-(1-(4-methoxyphenyl)-3-oxobutyl)chloroacetamide | NaOMe | 4-(4-Methoxyphenyl)-6-methyl-5,6-dihydropyridin-2(1H)-one | 88 |

| 3 | N-(1-cyclohexyl-3-oxobutyl)chloroacetamide | NaOMe | 4-Cyclohexyl-6-methyl-5,6-dihydropyridin-2(1H)-one | 82 |

| 4 | N-(2-oxocyclohexyl)methylchloroacetamide | NaOMe | 4a,5,6,7,8,8a-Hexahydroquinolin-2(1H)-one | 90 |

Domino Ugi/Aldol (B89426)/Hydrolysis Sequences

A one-pot domino reaction sequence involving an Ugi four-component reaction, an intramolecular aldol condensation, and a subsequent hydrolysis provides an efficient route to 5,6-dihydropyridin-2(1H)-ones. figshare.comresearchgate.net This multicomponent approach allows for the rapid construction of the dihydropyridinone core from simple starting materials. figshare.comresearchgate.net

The reaction typically involves the combination of a Baylis-Hillman phosphonium salt, a primary amine, an isocyanide, and an arylglyoxal. figshare.com The initial Ugi reaction forms a complex intermediate that then undergoes an intramolecular aldol-type condensation. figshare.comresearchgate.net The final step is a hydrolysis that leads to the formation of the desired 5,6-dihydropyridin-2(1H)-one. figshare.comresearchgate.net This domino process is highly convergent and allows for the introduction of multiple points of diversity in the final product. figshare.com

This methodology highlights the power of multicomponent reactions in streamlining synthetic routes to complex heterocyclic structures. figshare.comresearchgate.net

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. frontiersin.org Several MCRs have been developed for the synthesis of this compound and its derivatives.

Condensation of Cyanoacetamide, Aldehydes, and β-Ketoesters

A well-established multicomponent protocol for the synthesis of dihydropyridin-2-ones involves the condensation of an aldehyde, cyanoacetamide, and a 1,3-dicarbonyl compound, such as a β-ketoester. researchgate.net This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to afford the desired heterocyclic product in moderate to excellent yields. researchgate.net

The reaction is typically catalyzed by a base, such as imidazole, and can be performed in a one-pot fashion. researchgate.net The scope of this reaction is broad, allowing for the use of a variety of aldehydes and 1,3-dicarbonyl compounds to generate a library of substituted dihydropyridin-2-ones. researchgate.net The use of cyanoacetamide is crucial as the cyano group facilitates the initial Knoevenagel condensation and is incorporated into the final product. researchgate.netresearchgate.net

Table 3: Synthesis of Dihydropyridin-2-ones via Multicomponent Condensation researchgate.net

| Entry | Aldehyde | β-Ketoester | Catalyst | Product | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Imidazole | 4-Phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carbonitrile | 85 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Imidazole | 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carbonitrile | 90 |

| 3 | 4-Methylbenzaldehyde | Ethyl benzoylacetate | Imidazole | 6-Phenyl-4-(p-tolyl)-2-oxo-1,2,3,4-tetrahydropyridine-5-carbonitrile | 82 |

| 4 | 3-Nitrobenzaldehyde | Methyl acetoacetate | Imidazole | 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-5-carbonitrile | 88 |

Meldrum's Acid Based Condensations

Meldrum's acid, a cyclic derivative of malonic acid, is a highly versatile reagent in organic synthesis due to its high acidity and reactivity. wikipedia.orgclockss.orguitm.edu.my It can be employed as the active methylene component in Knoevenagel-type condensations for the synthesis of various heterocyclic systems. wikipedia.orgclockss.orguitm.edu.my

In the context of dihydropyridinone synthesis, Meldrum's acid can react with aldehydes and a nitrogen source in a multicomponent fashion. The initial Knoevenagel condensation between Meldrum's acid and an aldehyde yields a highly electrophilic intermediate. uitm.edu.my This intermediate can then react with an amine or ammonia (B1221849), followed by cyclization and subsequent transformations to yield substituted dihydropyridin-2-ones. The use of Meldrum's acid often leads to high yields and clean reactions due to its unique reactivity. clockss.orgresearchgate.net

Hantzsch Dihydropyridine (B1217469) Synthesis Variations

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that has been widely used for the synthesis of 1,4-dihydropyridines. wikipedia.orgnih.gov Variations of this reaction have been developed to access other dihydropyridine isomers, including 5,6-dihydropyridin-2(1H)-ones.

The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgrsc.org By modifying the starting materials, it is possible to direct the cyclization towards the formation of dihydropyridin-2(1H)-one structures. For instance, using a β-ketoamide in place of one of the β-ketoester components can lead to the formation of the desired lactam ring.

Recent advancements have focused on developing more efficient and environmentally friendly Hantzsch-type reactions, including the use of microwave irradiation and various catalysts to improve yields and reduce reaction times. nih.govbeilstein-journals.org These variations have expanded the utility of the Hantzsch synthesis for the preparation of a diverse range of dihydropyridine derivatives. beilstein-journals.orgnih.gov

Modern and Catalytic Synthetic Approaches

Contemporary synthetic chemistry has seen a shift towards catalytic methods that offer higher efficiency, selectivity, and sustainability. These approaches are crucial for accessing structurally diverse dihydropyridinones.

Metal-Catalyzed Cyclizations (e.g., Palladium, Gold, Indium Catalysis)

Transition metal catalysis provides powerful tools for constructing the dihydropyridinone ring. Gold-catalyzed reactions, for instance, are effective for the cyclization of aminoalkynes with carbonyl compounds, showcasing high efficiency and atom economy. researchgate.net Gold catalysts can activate alkyne functionalities, facilitating intramolecular cyclization to form various heterocyclic structures. rsc.orglouisville.edunih.gov Palladium-catalyzed reactions, such as selective alkyl-Heck reactions, have also been developed to create tetrahydropyridine (B1245486) derivatives, which are closely related precursors. researchgate.netnih.gov Indium-catalyzed methods have been noted in the synthesis of dihydropyridines, highlighting the versatility of metal catalysts in these transformations. researchgate.netresearchgate.net These methods often proceed under mild conditions and allow for the construction of complex cyclic systems with high selectivity. researchgate.net

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Gold (Au) | Cyclization of aminoalkynes | High efficiency, atom economy, mild conditions | researchgate.net |

| Palladium (Pd) | Alkyl-Heck reactions | 6-Endo selectivity for tetrahydropyridine synthesis | researchgate.net |

| Indium (In) | Vinylogous Mukaiyama-Michael reactions | Facilitates access to quinolizidine-based alkaloids | researchgate.net |

Organocatalytic Systems in Dihydropyridinone Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of heterocyclic compounds, avoiding the use of metal catalysts. scispace.com Chiral phosphoric acids, derived from BINOL, and (thio)urea derivatives are prominent organocatalysts that can mediate the enantioselective synthesis of dihydropyridines. scispace.comnih.gov For example, the Hantzsch reaction, a classic method for dihydropyridine synthesis, has been adapted to organocatalytic conditions using a chiral phosphoric acid, yielding products with good yields and excellent enantiomeric excesses. nih.gov Similarly, aminocatalysis, employing chiral secondary amines, can achieve high regioselectivity and enantioselectivity in the synthesis of both 1,2- and 1,4-dihydropyridines. researchgate.net These methods are advantageous as they often operate under mild conditions and offer a direct route to enantioenriched products. rsc.orgresearchgate.net

| Catalyst Type | Reaction | Outcome | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | Hantzsch Reaction | Good yields, excellent enantioselectivity | nih.gov |

| Isothiourea (e.g., (R)-BTM) | Addition of C(1)-ammonium enolates to pyridinium (B92312) salts | Enantioenriched 1,4-dihydropyridines (up to 98:2 er) | rsc.org |

| Chiral Secondary Amine | Dihydropyridine Synthesis | High regioselectivity (1,2- vs 1,4-DHPs) and enantioselectivity (up to 98% ee) | researchgate.net |

Enzymatic Hydrolysis for Stereoselective Synthesis

Biocatalysis offers a highly selective method for obtaining chiral compounds. Enzymes, such as lipases and alcohol dehydrogenases, are used for the stereoselective synthesis of chiral intermediates. mdpi.commdpi.com Enzymatic hydrolysis, for example, can be employed for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds. While direct enzymatic synthesis of this compound is not extensively documented, the principles of enzymatic reactions are widely applied to create chiral alcohols and diols which can serve as precursors. mdpi.commdpi.com For instance, alcohol dehydrogenases have been successfully used in the stereoselective reduction of prochiral ketones to produce chiral alcohols with high stereoselectivity. mdpi.com These biocatalytic methods are valued for their high selectivity and operation under environmentally benign conditions.

Functionalization and Derivatization Strategies

Once the dihydropyridinone core is synthesized, it can be further modified to create a diverse range of derivatives with potential applications.

Phenacylation and Subsequent Heterocyclization

The functionalization of the dihydropyridinone ring can be achieved through N-phenacylation. Studies have shown that reacting derivatives of 6-methyl-pyridin-2-one with phenacyl bromides can lead to N-phenacylated products. nih.gov These intermediates are valuable as they can undergo subsequent heterocyclization reactions. For example, under basic conditions, an N-phenacyl derivative of 4,6-dimethyl-5-nitropyridin-2-one can cyclize to form a 5-hydroxy-8-nitroindolizine. nih.gov Alternatively, acidic conditions can lead to the formation of a 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salt, which can be further transformed. nih.govresearchgate.net This strategy demonstrates how the initial dihydropyridinone structure can be elaborated into more complex, fused heterocyclic systems.

Coupling Reactions with Diazonium Salts and Hydrazines

Diazonium salts are highly versatile reagents in organic synthesis, known for their role in coupling reactions to form azo compounds, which are often colored dyes. libretexts.orgyoutube.com The reaction involves an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, coupling with electron-rich aromatic compounds like phenols and anilines. libretexts.orglibretexts.orgchemguide.co.uk While direct coupling with the this compound ring may require specific activation, this class of reactions represents a powerful method for introducing arylazo groups onto aromatic systems. youtube.commasterorganicchemistry.com Such derivatization can significantly alter the electronic and photophysical properties of the parent molecule. Reactions with hydrazines can also be used to introduce new nitrogen-based functionalities.

Substitution Reactions on Pyridinone Scaffolds

The functionalization of pyridinone rings through substitution reactions is a cornerstone of their chemical manipulation. For scaffolds like this compound, these reactions allow for the introduction of various substituents, which can significantly alter the molecule's properties. While the saturated portion of the dihydropyridinone ring is less amenable to simple substitution, the unsaturated portion and the nitrogen atom offer reactive sites.

One common approach involves the halogenation of the pyridinone ring, followed by subsequent cross-coupling reactions. For instance, the Vilsmeier-Haack reaction can be used to introduce halogen atoms onto pyridin-2(1H)-one structures derived from acyclic precursors. iipseries.org These halogenated intermediates are then valuable substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of aryl, alkyl, or vinyl groups. nih.gov

Another key strategy is the modification of substituents already present on the ring. For example, a 6-chloro-2-pyridone can be converted into a phosphorodiamidate, which then undergoes ortho-magnesiation and iodination. researchgate.net The resulting 3-iodo derivative can participate in Heck coupling reactions, and the 6-chloro group can be subsequently converted into methyl or amino groups, demonstrating the versatility of substitution strategies on the pyridone core. researchgate.net

Table 1: Representative Substitution Reactions on Pyridinone-Related Scaffolds

| Starting Material | Reagents | Product | Reaction Type |

| 1-acetyl-1-carbamoyl cyclopropane | POCl₃, DMF | 4-Chloro-2-pyridone derivative | Vilsmeier-Haack Cyclization |

| Halogenated 2,3-dimethoxypyridine | Arylboronic acid, Pd catalyst | Aryl-substituted 2,3-dimethoxypyridine | Suzuki Coupling |

| 6-chloro-2-pyridone | 1. Phosphoryl chloride, Morpholine 2. s-BuLi, I₂ | 6-chloro-3-iodo-2-pyridone derivative | Ortho-iodination |

Thionation using Reagents like Lawesson's Reagent

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a fundamental transformation in heterocyclic chemistry. For this compound, which is a lactam (a cyclic amide), the oxygen of the carbonyl group can be replaced with a sulfur atom to yield the corresponding thiolactam, 6-Methyl-5,6-dihydropyridine-2(1H)-thione. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is the most widely used and efficient reagent for this purpose. organic-chemistry.orgnih.gov

The reaction mechanism involves the interaction of the carbonyl oxygen with the phosphorus of Lawesson's reagent, leading to a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org This intermediate then fragments, driven by the formation of a stable P=O bond, to yield the desired thiocarbonyl compound. organic-chemistry.org Reactions using Lawesson's reagent are generally milder and more efficient than those using other thionating agents like phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgresearchgate.net The reaction is typically carried out by heating the substrate with Lawesson's reagent in an inert solvent such as toluene. rsc.org Microwave irradiation has also been shown to accelerate the process, often leading to higher yields and shorter reaction times. nih.gov

The versatility of Lawesson's reagent has been demonstrated in the thionation of a wide array of carbonyl compounds, including ketones, esters, amides, and lactams. nih.govresearchgate.net Fluorous analogues of Lawesson's reagent have also been developed to simplify product purification, allowing for isolation via simple filtration instead of chromatography. organic-chemistry.org

Table 2: Example of Thionation using Lawesson's Reagent

| Substrate | Reagent | Solvent | Conditions | Product | Yield |

| Bridged Amide | Lawesson's Reagent (1.5 equiv) | Toluene | Reflux, 30 min | Bridged Thioamide | 93% rsc.org |

| Substituted Ketones | Lawesson's Reagent | Toluene | Microwave, 150W, 2 min | Substituted Thioketones | Good to Excellent nih.gov |

Gewald's Reaction for Thiophene-Fused Dihydropyridinones

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The versatility and mild reaction conditions have made it a prominent method in heterocyclic synthesis. researchgate.net

While the direct application of the Gewald reaction to the this compound scaffold is not straightforward, the methodology is highly relevant for synthesizing thiophene-fused dihydropyridinone systems. Such structures, known as thieno[2,3-b]pyridin-2-ones, are of significant interest in medicinal chemistry. The synthesis can be envisioned by starting with a cyclic ketone precursor that incorporates the dihydropyridinone moiety or a precursor that can be subsequently cyclized to form the pyridinone ring.

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound (the α-cyanoester). wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to form the final 2-aminothiophene product. wikipedia.org The reaction has been adapted for various substrates and conditions, including microwave-assisted synthesis, which can improve reaction times and yields. By selecting an appropriate cyclic ketone that contains the core structure of a dihydropyridinone, the Gewald reaction can be employed to construct a fused thiophene (B33073) ring, leading to complex heterocyclic systems. For example, using a tetrahydropyridinone with a ketone function would serve as a direct precursor for a thiophene-fused system.

Table 3: General Parameters of the Gewald Reaction

| Carbonyl Component | Active Methylene Component | Sulfur Source | Base Catalyst | Typical Product |

| Ketone or Aldehyde | α-Cyanoester, Malononitrile, Cyanoacetone mdpi.com | Elemental Sulfur (S₈) | Morpholine, Triethylamine, L-Proline organic-chemistry.org | 2-Aminothiophene derivative |

Chemical Reactivity and Mechanistic Investigations

Ring Transformations and Rearrangements

The dihydropyridinone scaffold can be both a product of ring transformation reactions and a substrate for further rearrangements, highlighting its dynamic nature in chemical synthesis.

The formation of pyridinone systems from other heterocyclic precursors, such as oxazoles and pyrimidines, represents a powerful synthetic strategy. While direct recyclization of oxazoles to 6-methyl-5,6-dihydropyridin-2(1H)-one is not extensively documented, analogous transformations of pyrimidines to pyridines are well-established. These reactions, often referred to as Kost-Sagitullin rearrangements, involve the nucleophilic opening of the pyrimidine (B1678525) ring followed by recyclization to form a pyridine (B92270) derivative. nih.gov This process typically involves the substitution of an endocyclic nitrogen atom of the pyrimidine ring by an exocyclic carbon atom. nih.gov

A related strategy involves a deconstruction-reconstruction approach where pyrimidines are converted into their corresponding N-arylpyrimidinium salts. These salts can then be cleaved to form a three-carbon iminoenamine building block, which can subsequently undergo various heterocycle-forming reactions to yield substituted pyridines and other azoles. researchgate.net

Furthermore, a C-C recyclization of pyrimidines has been reported, where a nucleophile cleaves the N(3)-C(4) bond of the pyrimidine ring. Subsequent rotation around the C(5)-C(6) bond allows for a new cyclization to occur, leading to rearranged pyrimidine structures. nih.gov These examples of pyrimidine-to-pyridine and intramolecular pyrimidine rearrangements provide a conceptual framework for the potential synthesis of pyridinone systems from pyrimidine precursors.

The photochemical behavior of dihydropyridinones is an area of significant interest, with the potential for light-induced isomerizations and rearrangements. Dihydropyridinones can react photochemically with olefins to form cycloaddition products, proceeding through the lowest excited triplet state of the dihydropyridinone. unine.ch

In related heterocyclic systems, such as 1-alkyl-5,6-diarylpyrazin-2(1H)-ones, solid-state irradiation can lead to [4+4] cyclodimerization. researchgate.net This reactivity highlights the role of molecular packing in the unit cell in determining the photochemical outcome. researchgate.net While not a direct isomerization of the monomer, it demonstrates the susceptibility of the pyridinone-like systems to photochemical transformations.

Furthermore, catalyst-free photochemical reactions of alkyl dihydropyridines can be achieved by modulating the chromophores and the wavelength of light, leading to the generation of alkyl radicals for further functionalization. rsc.org This indicates that the dihydropyridinone core can be activated by light to participate in a variety of chemical transformations. Although specific studies on the photoisomerization and migration of this compound are not detailed in the provided search results, the photochemical reactivity of related dihydropyridine (B1217469) and pyrazinone systems suggests that this compound would likely exhibit interesting photochemical properties, potentially including isomerization and rearrangement pathways.

Cycloaddition Reactions of Dihydropyridinone Intermediates

The double bond within the 5,6-dihydropyridin-2(1H)-one ring system is a key functional group that actively participates in cycloaddition reactions, serving as a building block for more complex molecular architectures.

The 5,6-unsubstituted 1,4-dihydropyridine (B1200194) framework, a close analogue of this compound, has been shown to participate in Huisgen 1,4-dipolar cycloaddition reactions. nih.govbeilstein-journals.org In these reactions, the dihydropyridine can act as an electron-deficient alkene. For instance, the three-component reaction of isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines in acetonitrile (B52724) at room temperature yields functionalized isoquinolino[1,2-f] nih.govnih.govnaphthyridines with high diastereoselectivity. nih.gov

The reaction proceeds via the formation of a Huisgen 1,4-dipole, a zwitterionic intermediate generated from the nucleophilic addition of an aza-arene like isoquinoline (B145761) to an electron-deficient alkyne. nih.govbeilstein-journals.org This reactive intermediate then undergoes a [4+2] cycloaddition with the C=C double bond of the dihydropyridine. nih.gov

Table 1: Huisgen 1,4-Dipolar Cycloaddition of a 5,6-Unsubstituted 1,4-Dihydropyridine

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Yield |

| Isoquinoline | Dimethyl acetylenedicarboxylate | 5,6-unsubstituted 1,4-dihydropyridine | Acetonitrile | Isoquinolino[1,2-f] nih.govnih.govnaphthyridine derivative | Good |

This table is a representation of the reaction described in the text. Specific yields for this compound were not provided in the search results.

In addition to acting as a dipolarophile in [4+2] cycloadditions, the 5,6-unsubstituted 1,4-dihydropyridine can also behave as an electron-rich alkene and undergo formal [2+2] cycloaddition reactions. nih.gov When reacted with dialkyl acetylenedicarboxylates in refluxing acetonitrile, 5,6-unsubstituted 1,4-dihydropyridines can yield unique 2-azabicyclo[4.2.0]octa-3,7-dienes as the major products. nih.gov

This transformation represents a formal [2+2] cycloaddition between the electron-deficient alkyne and the electron-rich double bond of the dihydropyridine. nih.gov The reaction conditions, particularly the temperature, appear to play a crucial role in dictating the reaction pathway, favoring the [2+2] cycloaddition at higher temperatures. nih.gov

Table 2: Formal [2+2] Cycloaddition of a 5,6-Unsubstituted 1,4-Dihydropyridine

| Reactant 1 | Reactant 2 | Solvent | Condition | Major Product |

| Dimethyl acetylenedicarboxylate | 5,6-unsubstituted 1,4-dihydropyridine | Acetonitrile | Reflux | 2-Azabicyclo[4.2.0]octa-3,7-diene derivative |

This table illustrates the formal [2+2] cycloaddition reaction. Specific yields for this compound were not provided in the search results.

Oxidation and Reduction Pathways

The dihydropyridinone ring is susceptible to both oxidation and reduction, allowing for the interconversion between different oxidation states of the heterocyclic core.

The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is a well-studied and significant transformation, in part due to its relevance to the metabolism of dihydropyridine-based drugs. wum.edu.pknih.gov This aromatization can be achieved using a variety of oxidizing agents. Methods for the oxidation of dihydropyridines include the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a catalyst, nitric acid, and bleaching powder (calcium hypochlorite). wum.edu.pkresearchgate.net The yields for these oxidation reactions are reported to be moderate to good. wum.edu.pkresearchgate.net In biological systems, this oxidation is often catalyzed by cytochrome P-450 enzymes. nih.gov

The reduction of the this compound ring can also be envisioned. The carbonyl group at the 2-position can potentially be reduced to a secondary alcohol. For instance, the reduction of the related compound 6-methyl-5-hepten-2-one (B42903) to the corresponding alcohol, sulcatol, can be accomplished using sodium borohydride. chegg.com This suggests that the ketone functionality within the dihydropyridinone ring could be selectively reduced under appropriate conditions. Furthermore, the C=C double bond in the dihydropyridinone ring could be reduced to a single bond, leading to the corresponding piperidin-2-one. The reduction of pyridines can lead to various dihydropyridine and piperidine (B6355638) derivatives, indicating that the reverse reaction from a dihydropyridinone to a more saturated system is a plausible transformation. researchgate.net

Mechanistic Postulations and Elucidation

The synthesis of the 5,6-dihydropyridin-2(1H)-one core often involves cyclization reactions, with various proposed mechanisms depending on the starting materials and reaction conditions.

One prominent method is the intramolecular Wittig reaction. nih.govresearchgate.net This approach starts with N-(3-oxoalkyl)-chloroacetamides, which are converted to their corresponding triphenylphosphonium salts. Treatment with a base, such as sodium methoxide, generates an ylide that undergoes intramolecular cyclization to afford 5,6-dihydropyridin-2(1H)-ones in high yields. nih.govresearchgate.net

Another powerful strategy is the cascade aza-Wittig/6π-electrocyclization process. acs.orgacs.org In this sequence, a vinyliminophosphorane reacts with a ketone in an aza-Wittig reaction to form an azatriene intermediate. This linear azatriene must then adopt a specific s-cis, s-cis conformation, which, under thermal conditions, undergoes a 6π-electrocyclization to form the 1,6-dihydropyridine ring system. acs.org The reaction is often carried out without a metal catalyst and can produce highly substituted dihydropyridines. acs.orgacs.org

Dimerization mechanisms have also been proposed in related systems. For example, the oxidative enzymatic dimerization of phenolic compounds can proceed through dearomatization, leading to unusual polycyclic fused products. researchgate.net While not directly involving this compound, these mechanisms highlight the potential for dimerization pathways under oxidative conditions.

The stereochemical outcome of reactions producing and involving dihydropyridinones is of significant interest for the synthesis of complex molecules. Many synthetic methodologies have been developed to control the stereochemistry of these heterocycles.

In the synthesis of 5,6-dihydropyridin-2(1H)-ones via intramolecular Wittig cyclization, the reaction can proceed diastereospecifically. nih.govresearchgate.net When using cyclic N-(3-oxoalkyl)-chloroacetamides derived from chiral starting materials, the cyclization can lead to the formation of specific trans-isomers of fused bicyclic systems with high diastereoselectivity. nih.gov

The regio- and stereoselective addition of nucleophiles to pyridinium (B92312) salts is another key strategy. The organocatalytic addition of C(1)-ammonium enolates to pyridinium salts allows for the synthesis of a range of enantioenriched 1,4-dihydropyridines. scispace.comrsc.org The stereoselectivity of these reactions can be highly dependent on the choice of catalyst, solvent, and base, with enantiomeric ratios of up to 98:2 being achieved. rsc.org

Furthermore, cycloaddition reactions involving 5,6-unsubstituted 1,4-dihydropyridines have been shown to proceed with high diastereoselectivity. For example, a three-component reaction of isoquinolines, dialkyl acetylenedicarboxylates, and 1,4-dihydropyridines produces functionalized isoquinolino[1,2-f] researchgate.netidosi.orgnaphthyridines as a single diastereomer. nih.gov This indicates a highly ordered transition state that dictates the stereochemical outcome of the newly formed chiral centers. nih.gov

Table 3: Stereoselectivity in Dihydropyridinone Synthesis

| Reaction Type | Key Features | Stereochemical Outcome | Source(s) |

|---|---|---|---|

| Intramolecular Wittig Cyclization | Cyclization of phosphonium (B103445) salts from N-(3-oxoalkyl)amides | Diastereospecific formation of trans-isomers in fused systems | nih.govresearchgate.net |

| Organocatalytic Addition to Pyridinium Salts | Isothiourea catalyst, specific solvent (toluene) and base (DABCO) | Enantioenriched 1,4-dihydropyridines (up to 98:2 er) | scispace.comrsc.org |

| [4+2] Cycloaddition (Povarov-type) | Reaction of 1,4-dihydropyridines with imines/dipoles | High diastereoselectivity, formation of a single diastereomer | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Crystallography for Molecular Structure Determination

No publicly accessible X-ray crystallographic data for 6-Methyl-5,6-dihydropyridin-2(1H)-one could be located. This type of analysis is fundamental for definitively determining the solid-state structure of a compound. Without a crystal structure, a detailed, experimentally verified discussion on the following is not feasible:

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

While general synthetic procedures for related compounds are described, detailed, assigned NMR spectra specific to this compound are not available in the reviewed literature. Comprehensive analysis requires published spectra with assigned chemical shifts and coupling constants.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. It is exceptionally useful for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The resulting spectrum provides a characteristic "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, FT-IR is essential for confirming the presence of the key lactam and alkene moieties. Although a specific, fully assigned spectrum for this compound is not available in the cited literature, the expected characteristic absorption bands can be predicted based on established correlation tables.

Predicted FT-IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | Amide (Lactam) | 3200 - 3400 | Medium |

| C-H stretch (vinylic) | C=C-H | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | Medium-Strong |

| C=O stretch (amide I band) | Lactam | 1650 - 1690 | Strong |

| C=C stretch | Alkene | 1600 - 1680 | Medium-Weak |

| N-H bend (amide II band) | Lactam | 1510 - 1570 | Medium |

The presence of a strong absorption band in the 1650-1690 cm⁻¹ region would be definitive proof of the carbonyl group within the six-membered lactam ring.

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. As a result, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. researchgate.net

For this compound, the C=C double bond, being a relatively non-polar and easily polarizable functional group, would be expected to exhibit a strong and distinct Raman scattering band. This can be particularly useful for confirming the presence of unsaturation, especially if the corresponding C=C stretch in the IR spectrum is weak. While detailed Raman studies on this specific molecule are not prevalent in the literature, the technique offers a valuable complementary method for structural confirmation. researchgate.netscilit.com

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy investigates the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the α,β-unsaturated lactam system. This conjugated system gives rise to two main types of electronic transitions:

π → π transition:* An electron is promoted from a π bonding orbital to a π* antibonding orbital. This is typically a high-intensity absorption.

n → π transition:* A non-bonding electron (from the oxygen or nitrogen atom) is promoted to a π* antibonding orbital. This transition is generally of much lower intensity.

While specific experimental λmax values for this compound are not reported in the reviewed sources, the π → π* transition for this type of conjugated system is expected to occur in the ultraviolet region, providing key evidence for the presence of the conjugated electronic system. science-softcon.descience-softcon.de

Fluorescence and Emission Spectroscopy

The photophysical properties of this compound, specifically its behavior upon absorption of light, can be investigated using fluorescence and emission spectroscopy. This technique measures the emission of photons from a molecule after it has been excited to a higher electronic state.

While specific experimental fluorescence data for this compound is not extensively reported in scientific literature, the analysis of related pyridone structures provides a basis for understanding its potential behavior. For instance, studies on molecules like 2-pyridone and its methylated derivatives have shown that their fluorescence properties are sensitive to their chemical environment and structural features. dicp.ac.cnnih.gov The fluorescence excitation and emission spectra would reveal the wavelengths at which the molecule absorbs and emits light, respectively. Key parameters that could be determined from such studies include the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime (the duration the molecule stays in the excited state). For similar heterocyclic molecules, these properties are often influenced by solvent polarity and the presence of specific functional groups. rsc.orgrsc.org

Energy Dissipation Mechanisms in Excited States

Following electronic excitation, a molecule like this compound must dissipate the absorbed energy to return to its ground state. This can occur through radiative pathways, such as fluorescence, or non-radiative pathways. Understanding these energy dissipation mechanisms is crucial for predicting the molecule's photostability and potential applications in materials science.

The study of excited-state dynamics in analogous heterocyclic systems, such as 2-pyridone, reveals complex decay pathways. dicp.ac.cnrsc.org These often involve internal conversion (a non-radiative transition between states of the same spin multiplicity) and intersystem crossing (a transition between states of different spin multiplicity, e.g., from a singlet to a triplet state). Computational studies and transient absorption spectroscopy on related pyridinium (B92312) compounds have been used to map these deactivation pathways. unibo.itrsc.org For this compound, it is hypothesized that ultrafast internal conversion would be a significant de-excitation channel, competing with fluorescence. The specific vibrational modes of the dihydropyridinone ring and the methyl group would likely play a crucial role in facilitating these non-radiative transitions. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Electron Impact (EI) Mass Spectrometry

The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (111.14 g/mol ). Key fragmentation pathways would likely include:

α-Cleavage: Fission of bonds adjacent to the carbonyl group or the nitrogen atom.

Loss of a Methyl Radical: Cleavage of the C-CH₃ bond, resulting in a fragment ion at m/z 96.

Ring Cleavage: Fragmentation of the dihydropyridinone ring, potentially leading to the loss of small neutral molecules like carbon monoxide (CO) or ethene (C₂H₄).

The table below outlines some of the principal fragments anticipated in the EI mass spectrum of this compound.

| Predicted Fragment (m/z) | Proposed Neutral Loss | Formula of Neutral Loss |

| 96 | Methyl radical | •CH₃ |

| 83 | Carbon monoxide | CO |

| 68 | Acetonitrile (B52724) | C₂H₃N |

| 55 | Carbon monoxide + Ethene | CO + C₂H₄ |

This table is based on theoretical fragmentation patterns and not on experimental data.

Electrospray Ionization (ESI) Mass Spectrometry

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. youtube.com ESI typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. vanderbilt.edu This technique is well-suited for N-containing heterocyclic compounds due to the basicity of the nitrogen atom, which is readily protonated. nih.govnih.gov

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion at m/z 112.1, corresponding to the protonated molecule [C₆H₉NO + H]⁺. The gentle nature of ESI ensures that this molecular ion can be detected intact, providing clear molecular weight information, which is often difficult with EI-MS where the molecular ion peak can be weak or absent. vanderbilt.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula, distinguishing it from other compounds with the same nominal mass. nih.gov

Applying HRMS to this compound would be essential for confirming its elemental composition. The technique could distinguish the exact mass of its protonated molecule from other potential isobaric (same integer mass) ions. The theoretical exact masses for the neutral molecule and its protonated form are presented in the table below.

| Species | Formula | Theoretical Exact Mass (Da) |

| Neutral Molecule [M] | C₆H₉NO | 111.06841 |

| Protonated Molecule [M+H]⁺ | C₆H₁₀NO⁺ | 112.07624 |

Calculated monoisotopic masses.

Other Advanced Analytical Techniques

Beyond primary mass spectrometry, tandem mass spectrometry (MS/MS) offers deeper structural insights. nih.gov This technique involves the selection of a specific precursor ion (such as the [M+H]⁺ ion at m/z 112 from ESI), which is then fragmented through collision-induced dissociation (CID) with an inert gas. youtube.comyoutube.com The resulting product ions are then analyzed by a second mass analyzer.

An MS/MS experiment on the protonated this compound could be used to confirm the fragmentation pathways proposed in the EI-MS section. By analyzing the product ions generated from the controlled fragmentation of the m/z 112 precursor, it would be possible to map out the connectivity of the atoms and verify the structure of the dihydropyridinone ring and the position of the methyl substituent. This method provides a much higher degree of certainty in structural assignment compared to single-stage MS analysis. researchgate.net

Atomic Force Microscopy (AFM) for Aggregate Morphology

No studies were found that utilize Atomic Force Microscopy to characterize the aggregate morphology of this compound.

Dynamic Light Scattering (DLS) for Self-Assembly Characterization

No studies were found that employ Dynamic Light Scattering to characterize the self-assembly properties of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of molecules. These methods provide insights into molecular geometry, orbital energies, charge distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate properties such as optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP), which are crucial for understanding a molecule's reactivity and stability.

Despite the widespread use of DFT in chemical research, no specific studies detailing the DFT analysis of 6-Methyl-5,6-dihydropyridin-2(1H)-one, including its electronic properties and structural parameters, were found in the public domain.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and electronic structure in a localized orbital framework.

A specific NBO analysis for this compound, which would offer insights into the interactions between its constituent atoms and functional groups, has not been reported in the available scientific literature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying the behavior of molecules and their interactions with other chemical entities. These methods are essential in fields such as drug discovery and materials science.

Molecular Docking for Ligand-Receptor Interactions (excluding biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is primarily used to understand the non-covalent interactions between a ligand and a receptor at the atomic level.

No molecular docking studies focusing on the ligand-receptor interactions of this compound, excluding the analysis of biological outcomes, were identified during the literature search.

Molecular Dynamics Simulations (excluding biological outcomes)

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules, MD can reveal information about conformational changes, stability, and the dynamic interactions within a system.

There is no publicly available research detailing molecular dynamics simulations performed on this compound to analyze its dynamic behavior and conformational landscape.

In Silico Studies of Chemical Transformations

In silico studies of chemical transformations involve the use of computational methods to predict the feasibility, mechanisms, and outcomes of chemical reactions. These studies can provide valuable insights into reaction pathways and help in the design of new synthetic routes.

No in silico studies investigating the chemical transformations of this compound were found in the surveyed literature.

Thermodynamic and Tautomeric Equilibrium Investigations

The structure of this compound allows for the existence of tautomers, which are isomers that readily interconvert. The primary tautomerism in this compound is the lactam-lactim equilibrium. The lactam form is this compound, and the lactim form is 6-Methyl-3,4-dihydro-2-pyridinol.

Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the thermodynamics of this equilibrium. These calculations can determine the relative energies of the tautomers, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), to predict which form is more stable under specific conditions (e.g., in the gas phase or in different solvents). For related 2-pyridone systems, studies have consistently shown that the lactam (keto) form is significantly more stable than the lactim (enol) form. This preference is attributed to the greater bond energies in the carbonyl group (C=O) compared to the imine (C=N) and the O-H bond.

The equilibrium is influenced by environmental factors such as solvent polarity and temperature. Polar solvents can stabilize the more polar tautomer through intermolecular interactions like hydrogen bonding. Theoretical models can simulate these solvent effects to provide a more accurate picture of the tautomeric preference in solution.

| Tautomeric Form | Structure | General Stability Prediction | Key Features |

|---|---|---|---|

| Lactam (Keto) |  | Predominant, more stable form | Contains a carbonyl (C=O) group and an N-H bond. |

| Lactim (Enol) |  | Less stable form | Contains a hydroxyl (O-H) group and an imine (C=N) bond. Can act as a hydrogen bond donor. |

Structure-Activity Relationship (SAR) Studies (Theoretical Aspects)

Theoretical Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a compound and its biological activity. By modifying the core structure of this compound with various functional groups, computational models can predict how these changes will affect its properties and potential efficacy.

Impact of Substituent Position and Electronic Effects on Chemical Behavior

The chemical behavior of the this compound scaffold can be modulated by introducing substituents at different positions on the ring. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a critical role.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-F, -Cl) decrease the electron density of the ring. This can increase the acidity of the N-H proton and make the carbonyl carbon more electrophilic. In the context of SAR, EWGs can influence molecular interactions, for instance, by strengthening hydrogen bonds or altering the molecule's electrostatic potential map. Studies on related pyrazolo-pyridone inhibitors have shown that isosteric electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group, can be well-tolerated and maintain potency. acs.org

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups increase the electron density of the ring. This can enhance the nucleophilicity of the ring and affect its metabolic stability. The position of the substituent is crucial; for example, a group at the C4 or C5 position would have a different electronic influence compared to a substituent at the C3 position due to proximity to the carbonyl group. SAR on similar scaffolds has demonstrated that small hydrophobic substitutions, such as a meta-methyl group on an adjacent aryl ring, can be crucial for maximal potency. acs.org

Theoretical calculations can quantify these effects by computing properties such as molecular electrostatic potential (MEP) maps, atomic charges, and frontier molecular orbital energies (HOMO/LUMO), providing a rational basis for designing analogs with desired chemical characteristics.

| Position | Substituent (R) | Electronic Effect | Predicted Impact on Chemical Behavior |

|---|---|---|---|

| C3 | -NO₂ | Strongly Electron-Withdrawing | Increases electrophilicity of C2 (carbonyl); may alter ring conformation. |

| C4 | -Cl | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Modifies electrostatic potential; can serve as a site for specific interactions (halogen bonding). |

| C4 | -OCH₃ | Strongly Electron-Donating (Resonance) | Increases electron density in the ring system; may affect metabolic stability and receptor affinity. |

| C5 | -CH₃ | Weakly Electron-Donating (Inductive) | Provides steric bulk; can influence binding orientation through hydrophobic interactions. |

Quantitative Structure-Activity Relationships (QSAR) Modeling (theoretical approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov This approach is fundamental in modern drug design for predicting the activity of novel molecules before their synthesis. nih.gov

The theoretical approach to QSAR modeling for derivatives of this compound would involve the following steps:

Dataset Creation: A set of derivatives with known (or computationally predicted) biological activities is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated using specialized software. researchgate.net These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates a selection of the most relevant descriptors with the observed activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

Commonly used descriptors in QSAR studies include electronic, steric, topological, and quantum-chemical parameters. For instance, in studies of 4-pyridone derivatives, thermodynamic and electronic properties derived from DFT have been successfully used to build QSAR models. nih.gov These models help in understanding which molecular properties are key for activity and guide the design of new, more potent compounds.

| Descriptor Type | Example Descriptor | Information Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic charge distribution and the molecule's ability to participate in electronic interactions. |

| Steric | Molar Refractivity (MR), Molecular Volume | Relates to the size and shape of the molecule, influencing how it fits into a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the lipophilicity of the molecule, which affects its solubility and membrane permeability. |

| Topological | Wiener Index, Connectivity Indices | Numerical representation of molecular branching and connectivity. |

| Quantum-Chemical | Partial Atomic Charges, Electronegativity | Derived from quantum mechanical calculations, providing detailed electronic information. nih.gov |

6 Methyl 5,6 Dihydropyridin 2 1h One As a Versatile Synthetic Building Block

Precursor in Heterocyclic Ring System Construction

The reactivity of 6-methyl-5,6-dihydropyridin-2(1H)-one makes it a valuable starting material for the synthesis of numerous heterocyclic compounds. Its ability to undergo various chemical transformations allows for the construction of both simple and complex fused ring systems.

Synthesis of Piperidine (B6355638), Quinoline (B57606), and Isoquinoline (B145761) Derivatives

Unsaturated lactams like this compound are valuable intermediates for the synthesis of piperidine, quinoline, and isoquinoline derivatives. researchgate.net The synthesis of these derivatives often involves the reduction of the dihydropyridinone ring to form the corresponding piperidine. For instance, catalytic hydrogenation can be employed to saturate the double bond, yielding a substituted piperidin-2-one, which can be further modified. nih.gov

The construction of quinoline and isoquinoline frameworks can be achieved through multi-step synthetic sequences starting from dihydropyridinones. These sequences may involve ring-closing metathesis or other cyclization strategies to build the additional aromatic or heterocyclic rings onto the existing dihydropyridinone scaffold. nih.govresearchgate.net For example, a universal and diastereospecific method has been developed for the synthesis of 4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-ones and 1,5,6,8,8a-hexahydroisoquinolin-3(2H)-ones from N-(3-oxoalkyl)chloroacetamides, which are precursors to dihydropyridin-2(1H)-ones. nih.govresearchgate.net

| Precursor | Target Derivative | Key Transformation |

| This compound | Piperidine derivative | Catalytic Hydrogenation |

| N-(3-oxoalkyl)chloroacetamide | Hexahydroquinolin-2(1H)-one | Intramolecular Wittig Cyclization |

| N-(3-oxoalkyl)chloroacetamide | Hexahydroisoquinolin-3(2H)-one | Intramolecular Wittig Cyclization |

Assembly of Indolizidine and Quinolizidine (B1214090) Alkaloid Skeletons

The structural framework of this compound is embedded within the core of indolizidine and quinolizidine alkaloids, making it a key building block for their synthesis. researchgate.netnih.govresearchgate.net These alkaloids are a class of bicyclic nitrogen-containing natural products with a wide range of biological activities. nih.govresearchgate.net Synthetic strategies often utilize dihydropyridinones as key intermediates, which can be elaborated through various cyclization and functional group manipulation reactions to construct the bicyclic alkaloid skeletons. nih.govnih.gov

For example, the synthesis of indolizidine alkaloids can be achieved through the stereoselective reduction of a dihydropyridinone precursor, followed by intramolecular cyclization to form the characteristic 5/6 fused ring system. nih.gov Similarly, quinolizidine alkaloids, which possess a 6/6 fused ring system, can be assembled from dihydropyridinone intermediates through strategies that involve the introduction of a second six-membered ring. nih.gov

| Alkaloid Skeleton | Key Synthetic Intermediate |

| Indolizidine | Dihydropyridinone |

| Quinolizidine | Dihydropyridinone |

Formation of Fused Polycyclic Systems (e.g., Naphthyridines, Pyrido-fused Tetrahydroquinolines)

This compound and its derivatives are instrumental in the synthesis of various fused polycyclic systems, including naphthyridines and pyrido-fused tetrahydroquinolines. nih.govresearchgate.net Naphthyridines, also known as pyridopyridines, are a class of diazanaphthalene compounds with diverse biological activities. nih.govresearchgate.net The synthesis of 1,6-naphthyridin-2(1H)-ones, for example, can be achieved from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, which are closely related to dihydropyridinone structures. nih.govresearchgate.net

Pyrido-fused quinazolinones can be synthesized via a copper-catalyzed cascade C(sp2)–H amination and annulation of 2-aminoarylmethanols with isoquinolines or pyridines. rsc.org While not directly starting from this compound, this highlights the utility of pyridinone-like structures in constructing complex fused systems. The dihydropyridinone core provides a pre-formed six-membered nitrogen-containing ring that can be annulated with other rings to generate the desired polycyclic architecture.

| Fused Polycyclic System | Synthetic Precursor |

| 1,6-Naphthyridin-2(1H)-ones | 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles |

| Pyrido-fused quinazolinones | 2-Aminoarylmethanols and isoquinolines/pyridines |

Creation of Oxoketene Gem-Dithiol and 1,2-Dithiol-3-Thione Derivatives

While the provided search results primarily discuss the synthesis of oxoketene gem-dithiols and 1,2-dithiol-3-thiones from dihydropyrimidines, the underlying chemical principles can be relevant to the reactivity of dihydropyridinones. ekb.egresearchgate.net The synthesis of these sulfur-containing compounds often involves the reaction of an active methylene (B1212753) group adjacent to a carbonyl with carbon disulfide. ekb.egresearchgate.net

In the context of this compound, the methylene group at the C-3 position could potentially be functionalized to introduce a dithiocarboxylate group, which is a precursor to oxoketene gem-dithiols. These gem-dithiols are themselves versatile intermediates for the synthesis of various sulfur-containing heterocycles. ekb.egresearchgate.net Furthermore, 1,2-dithiol-3-thiones are another class of sulfur heterocycles that can be synthesized from precursors containing a dithiocarboxylic acid or ester functionality. nih.govresearchgate.net

Role in the Synthesis of Functional Organic Materials

The utility of this compound extends beyond the synthesis of discrete molecules to the creation of functional organic materials. The inherent reactivity of the dihydropyridinone ring allows for its incorporation into larger polymeric structures or its use as a scaffold for the development of materials with specific optical or electronic properties. For instance, the synthesis of 1,6-naphthyridin-7(6H)-ones, which can be derived from pyridinone precursors, has been shown to yield compounds with powerful fluorescence properties, making them suitable for applications in luminescent devices. rsc.org

Intermediate in Agrochemical and Pharmaceutical Intermediate Synthesis

The structural motif of this compound is a common feature in a variety of biologically active compounds, making it a valuable intermediate in the synthesis of agrochemical and pharmaceutical compounds. jopcr.com Its role as a precursor allows for the efficient construction of more complex molecules with desired biological activities. The dihydropyridinone core can be readily functionalized at various positions, enabling the synthesis of a library of derivatives for structure-activity relationship studies.

The synthesis of (S)-5,6-Dihydro-6-methylthieno [2,3-b]thiopyran-4-one, an intermediate for the glaucoma medication Dorzolamide, highlights the importance of related dihydropyranone structures in pharmaceutical manufacturing. jopcr.com The optimization of synthetic routes to such intermediates is crucial for ensuring high yield and purity on an industrial scale.

Design and Synthesis of Chemically Diverse Compound Libraries

The core structure of this compound offers multiple points for diversification. The secondary amine, the activated double bond, and the methyl-bearing stereocenter are all amenable to chemical modification. This allows for the generation of libraries with variations in substituents, ring structures, and three-dimensional shapes.

A key strategy in leveraging this scaffold for library synthesis involves multi-component reactions, where three or more reactants combine in a single step to produce a complex product. This approach is highly efficient for generating large numbers of diverse compounds. For instance, the dihydropyridinone core can be assembled through a one-pot reaction and then subsequently modified to introduce further diversity.

One notable method for the synthesis of substituted 5,6-dihydropyridin-2(1H)-ones is through an intramolecular Wittig reaction of N-(3-oxoalkyl)chloroacetamides. This reaction proceeds by forming a phosphonium (B103445) salt intermediate which then undergoes cyclization. The versatility of this method allows for the introduction of various substituents on the pyridinone ring, leading to a library of analogues.

Below is a data table summarizing the synthesis of various 5,6-dihydropyridin-2(1H)-one derivatives, showcasing the adaptability of the synthetic route to different starting materials and the resulting structural diversity.

| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |

| 1 | Me | H | H | Ph | 6-Methyl-4-phenyl-5,6-dihydropyridin-2(1H)-one | 85 |

| 2 | Et | H | H | Ph | 6-Ethyl-4-phenyl-5,6-dihydropyridin-2(1H)-one | 82 |

| 3 | Me | Me | H | Ph | 5,6-Dimethyl-4-phenyl-5,6-dihydropyridin-2(1H)-one | 78 |

| 4 | -(CH₂)₄- | H | H | 6-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | 80 |

Further diversification can be achieved by targeting the reactive sites of the this compound scaffold. For example, the double bond can undergo various cycloaddition reactions, leading to the formation of fused bicyclic or polycyclic systems. The secondary amine can be alkylated or acylated with a wide range of substituents, introducing further chemical diversity.

A divergent synthetic approach starting from a common intermediate allows for the generation of different structural isomers, such as 3,6-dihydropyridin-2(1H)-ones, by altering the reaction conditions. This strategy significantly expands the structural diversity of the resulting compound library from a single starting material.

The following table illustrates a divergent synthesis approach to produce different dihydropyridinone isomers.

| Entry | Reactant | Conditions | Product | Isomer Ratio (5,6-dihydro : 3,6-dihydro) |

| 1 | N-benzyl-N-(3,3-dimethoxypropyl)acrylamide | p-TsOH, Toluene, reflux | 1-Benzyl-5,6-dihydropyridin-2(1H)-one | >95 : <5 |

| 2 | N-benzyl-N-(3,3-dimethoxypropyl)acrylamide | Formic acid, reflux | 1-Benzyl-3,6-dihydropyridin-2(1H)-one | <5 : >95 |

These examples underscore the utility of this compound and related dihydropyridinone scaffolds as foundational elements in the construction of diverse and complex chemical libraries. The ability to systematically modify this core structure through a variety of synthetic methodologies provides a powerful tool for medicinal chemists and drug discovery scientists in the search for new therapeutic agents.

Green Chemistry Approaches in the Synthesis of 6 Methyl 5,6 Dihydropyridin 2 1h One and Analogs

Solvent-Free Reaction Methodologies

Solvent-free synthesis, or solid-state reaction, is a cornerstone of green chemistry, aiming to eliminate the use of volatile organic compounds (VOCs) that are often toxic, flammable, and environmentally damaging. scispace.com This approach not only reduces pollution but can also lead to higher yields, shorter reaction times, and simplified product purification. orientjchem.org

In the synthesis of dihydropyridinone analogs, such as 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs), solvent-free conditions have been successfully applied in the Biginelli reaction. orientjchem.org This one-pot condensation typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. scispace.com By heating the neat reaction mixture, the need for a solvent is completely obviated. For instance, a mixture of an aromatic aldehyde, ethyl acetoacetate, and urea can be heated to produce the corresponding DHPM derivative in high yield. orientjchem.org This method is noted for its environmental friendliness, high efficiency, and easy separation of the product. orientjchem.org

Various catalysts have been shown to be effective under these solvent-free conditions. Lanthanide triflates, such as Ytterbium triflate (Yb(OTf)₃), have been used to catalyze the Biginelli reaction, achieving yields of 81-99% in just 20 minutes at 100°C. organic-chemistry.org Similarly, reusable solid catalysts like calcined Mg/Fe hydrotalcite have demonstrated excellent activity. scispace.com The use of such heterogeneous catalysts simplifies recovery and reuse, further enhancing the green credentials of the process. scispace.comorganic-chemistry.org

Table 1: Comparison of Catalysts in Solvent-Free Synthesis of Dihydropyrimidinone Analogs

| Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| None | 90 min | Heating | High | orientjchem.org |

| Ytterbium triflate | 20 min | 100 | 81-99 | organic-chemistry.org |

| Calcined Mg/Fe hydrotalcite | Varies | Thermal | High | scispace.com |

Catalyst-Free Condensation Reactions

While many green synthetic methods rely on efficient catalysts, an even more ideal approach from an atom economy and waste prevention perspective is the use of catalyst-free reactions. Such reactions reduce costs and eliminate the need for potentially toxic metal catalysts and the associated purification steps.

The Knoevenagel condensation, a fundamental C-C bond-forming reaction used in the synthesis of unsaturated compounds, can be performed under catalyst-free conditions. researchgate.netrsc.org For instance, the intramolecular Knoevenagel condensation has been utilized for the regioselective synthesis of 5,6- and 3,6-dihydropyridin-2(1H)-ones from a common starting material under acidic conditions without the need for a metal catalyst. researchgate.net

Furthermore, some multicomponent reactions for synthesizing heterocyclic analogs can proceed without any catalyst, often in environmentally benign solvents like water or under solvent-free conditions. nih.gov An eco-friendly, catalyst-free approach for synthesizing pyrimido[4,5-d]pyrimidines involves the one-pot reaction of barbituric acid, an aldehyde, and urea in an aqueous medium. This method avoids hazardous organic solvents and corrosive reagents, yielding highly pure products in short reaction times. nih.gov These examples demonstrate that by carefully selecting reaction conditions, the reliance on external catalysts can be minimized or eliminated entirely.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. mtak.huchemicaljournals.com Microwave energy directly heats polar molecules in the reaction mixture, resulting in rapid and uniform heating that is often more efficient than conventional methods. chemicaljournals.com

MAOS has been extensively applied to the synthesis of dihydropyridinone analogs. In the Hantzsch dihydropyridine (B1217469) synthesis, microwave irradiation has been shown to be a fast and efficient procedure. mtak.hu Similarly, the Biginelli reaction for producing 3,4-dihydropyrimidin-2(1H)-ones benefits significantly from microwave dielectric heating. mtak.hu For example, a solvent-free Biginelli reaction to synthesize 5-unsubstituted-3,4-dihydropyrimidin-2(1H)-ones using a zinc iodide catalyst was greatly improved under microwave irradiation, expanding the scope of the reaction to a wider variety of substrates. nih.gov

The advantages of MAOS are particularly evident when compared to conventional heating, as highlighted in the synthesis of functionalized N-methyl-1,4-dihydropyridines, where microwave irradiation provided pure products in excellent yields with significantly shorter reaction times. rsc.org

Table 2: Comparison of MAOS vs. Conventional Heating for Synthesis of Dihydropyridine Analogs

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|